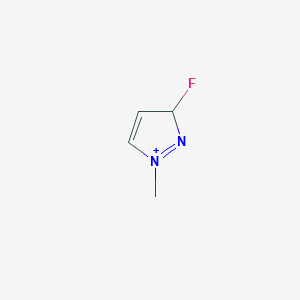![molecular formula C18H20S4 B14249939 2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane CAS No. 400007-27-4](/img/structure/B14249939.png)
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a 1,4-dithiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane typically involves the reaction of 1,4-dithiane with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of phenylsulfanyl chloromethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dephenylated dithiane derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
科学研究应用
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane involves its interaction with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The dithiane ring provides stability and rigidity to the molecule, allowing it to interact with specific enzymes and receptors.
相似化合物的比较
Similar Compounds
1,4-Bis[(phenylsulfanyl)methyl]benzene: Similar structure but with a benzene ring instead of a dithiane ring.
2,4-Dimethyl-1-(phenylsulfanyl)benzene: Contains a phenylsulfanyl group attached to a benzene ring with additional methyl groups.
Uniqueness
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical and physical properties compared to similar compounds with benzene rings. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
400007-27-4 |
|---|---|
分子式 |
C18H20S4 |
分子量 |
364.6 g/mol |
IUPAC 名称 |
2,5-bis(phenylsulfanylmethyl)-1,4-dithiane |
InChI |
InChI=1S/C18H20S4/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21-17)12-20-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI 键 |
NRFAGXXOOMAWAM-UHFFFAOYSA-N |
规范 SMILES |
C1C(SCC(S1)CSC2=CC=CC=C2)CSC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


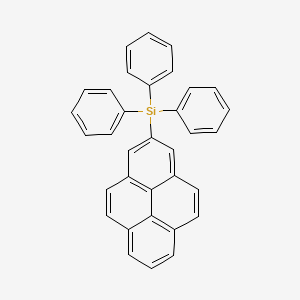
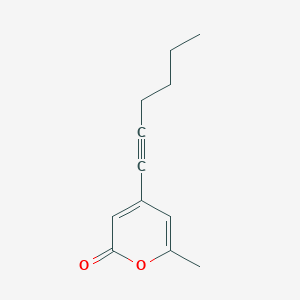
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
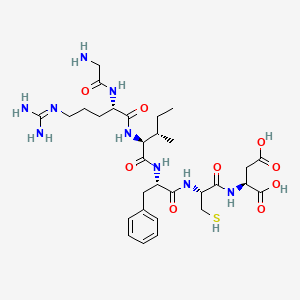


![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)

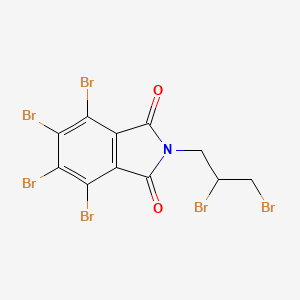
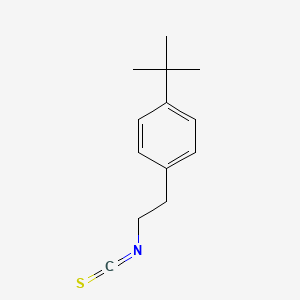
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
